![molecular formula C17H22BrNO2 B12839514 tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]-1'-carboxylate](/img/structure/B12839514.png)
tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine]-1’-carboxylate: is an organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a bromine atom and a tert-butyl ester group in its structure makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine]-1’-carboxylate typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Bromination: The indene ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.
Spirocyclization: The brominated indene undergoes a spirocyclization reaction with a suitable pyrrolidine derivative to form the spiro compound.
Esterification: Finally, the carboxylate group is introduced through an esterification reaction with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine]-1’-carboxylate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted derivatives with different functional groups.
- Oxidized or reduced forms of the compound.
- Carboxylic acid derivative from hydrolysis.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound in drug discovery and development.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents.
Mécanisme D'action
The mechanism of action of tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine]-1’-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the spiro structure can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- tert-Butyl 6-bromo-2-naphthoate
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
- tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
Comparison:
- Structural Differences: The unique spiro structure of tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine]-1’-carboxylate sets it apart from other compounds with linear or fused ring systems.
- Reactivity: The presence of the bromine atom and the tert-butyl ester group can influence its reactivity and the types of reactions it undergoes.
- Applications: While similar compounds may have overlapping applications, the specific structure of tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine]-1’-carboxylate can make it more suitable for certain research or industrial purposes.
Propriétés
Formule moléculaire |
C17H22BrNO2 |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
tert-butyl 5-bromospiro[1,2-dihydroindene-3,2'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22BrNO2/c1-16(2,3)21-15(20)19-10-4-8-17(19)9-7-12-5-6-13(18)11-14(12)17/h5-6,11H,4,7-10H2,1-3H3 |
Clé InChI |
NZXJVFMPSFWZPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC12CCC3=C2C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide](/img/structure/B12839431.png)
amino]benzoyl]oxy]benzoic acid](/img/structure/B12839435.png)
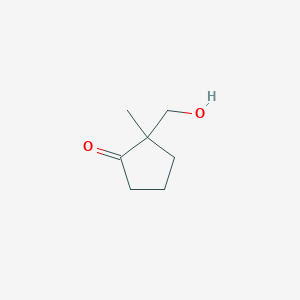
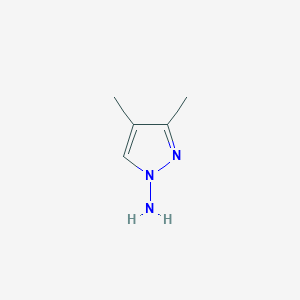
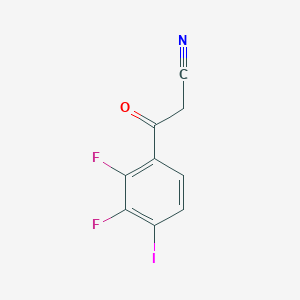
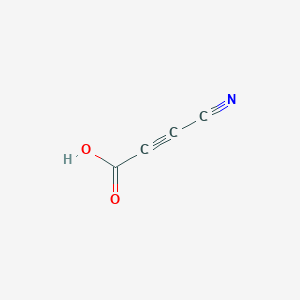
![tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12839485.png)
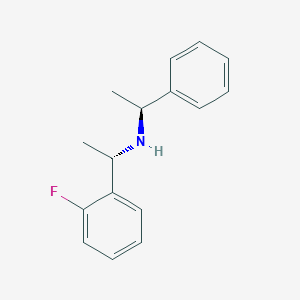
![(6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12839490.png)

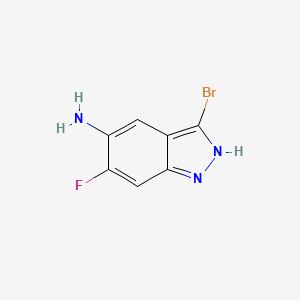
![potassium;(2S,4aS,6aR,6aS,6bR,10S,12aS,14bR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B12839499.png)


